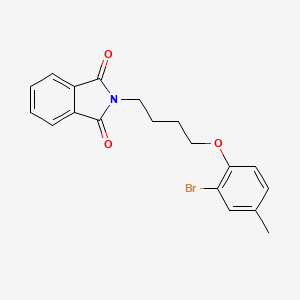
2-(3-(2-Bromo-4-methylphenoxy)propyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(2-Bromo-4-methylphenoxy)propyl)isoindoline-1,3-dione is a synthetic organic compound characterized by the presence of a brominated phenoxy group attached to a propyl chain, which is further connected to an isoindoline-1,3-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-Bromo-4-methylphenoxy)propyl)isoindoline-1,3-dione typically involves a multi-step process:
Bromination: The starting material, 4-methylphenol, undergoes bromination using bromine in the presence of a suitable solvent to yield 2-bromo-4-methylphenol.
Etherification: The brominated phenol is then reacted with 3-chloropropylamine in the presence of a base, such as potassium carbonate, to form 3-(2-bromo-4-methylphenoxy)propylamine.
Cyclization: The final step involves the reaction of 3-(2-bromo-4-methylphenoxy)propylamine with phthalic anhydride under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques.
化学反応の分析
Types of Reactions
2-(3-(2-Bromo-4-methylphenoxy)propyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The isoindoline-1,3-dione core can be reduced to isoindoline using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted isoindoline-1,3-dione derivatives.
Oxidation: Formation of 2-(3-(2-bromo-4-carboxyphenoxy)propyl)isoindoline-1,3-dione.
Reduction: Formation of 2-(3-(2-bromo-4-methylphenoxy)propyl)isoindoline.
科学的研究の応用
2-(3-(2-Bromo-4-methylphenoxy)propyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: Used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-(3-(2-Bromo-4-methylphenoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenoxy group can participate in halogen bonding, while the isoindoline-1,3-dione core can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 2-(3-(2-Chloro-4-methylphenoxy)propyl)isoindoline-1,3-dione
- 2-(3-(2-Iodo-4-methylphenoxy)propyl)isoindoline-1,3-dione
- 2-(3-(2-Fluoro-4-methylphenoxy)propyl)isoindoline-1,3-dione
Uniqueness
2-(3-(2-Bromo-4-methylphenoxy)propyl)isoindoline-1,3-dione is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity contribute to distinct chemical and biological properties, making this compound particularly valuable in research and industrial applications.
特性
IUPAC Name |
2-[3-(2-bromo-4-methylphenoxy)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-12-7-8-16(15(19)11-12)23-10-4-9-20-17(21)13-5-2-3-6-14(13)18(20)22/h2-3,5-8,11H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOICSEDKDKQTOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














